molecular formula C17H19N3O4 B15075307 4-(Bis(2-hydroxyethyl)amino)-N-(4-nitrobenzylidene)aniline CAS No. 152100-53-3

4-(Bis(2-hydroxyethyl)amino)-N-(4-nitrobenzylidene)aniline

Cat. No.: B15075307
CAS No.: 152100-53-3
M. Wt: 329.35 g/mol
InChI Key: JFWPEGIUZVSGJG-UHFFFAOYSA-N
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Description

4-(Bis(2-hydroxyethyl)amino)-N-(4-nitrobenzylidene)aniline is an organic compound known for its applications in various fields such as dyeing and scientific research. This compound is characterized by its unique structure, which includes both amino and nitro functional groups, making it versatile in chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bis(2-hydroxyethyl)amino)-N-(4-nitrobenzylidene)aniline typically involves the reaction of 4-nitrobenzaldehyde with 4-(bis(2-hydroxyethyl)amino)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Bis(2-hydroxyethyl)amino)-N-(4-nitrobenzylidene)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 4-(bis(2-hydroxyethyl)amino)-N-(4-aminobenzylidene)aniline, while substitution reactions can produce a range of derivatives with different functional groups .

Scientific Research Applications

4-(Bis(2-hydroxyethyl)amino)-N-(4-nitrobenzylidene)aniline has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of dyes and pigments for various applications.

Mechanism of Action

The mechanism of action of 4-(Bis(2-hydroxyethyl)amino)-N-(4-nitrobenzylidene)aniline involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, which can lead to the formation of active intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or other biological activities .

Comparison with Similar Compounds

Similar Compounds

    4-(Bis(2-hydroxyethyl)amino)-N-(4-aminobenzylidene)aniline: A reduced form of the compound with an amino group instead of a nitro group.

    4-(Bis(2-hydroxyethyl)amino)-N-(4-methylbenzylidene)aniline: A derivative with a methyl group instead of a nitro group.

Uniqueness

4-(Bis(2-hydroxyethyl)amino)-N-(4-nitrobenzylidene)aniline is unique due to its combination of amino and nitro functional groups, which provide it with distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of dyes and other organic compounds .

Properties

CAS No.

152100-53-3

Molecular Formula

C17H19N3O4

Molecular Weight

329.35 g/mol

IUPAC Name

2-[N-(2-hydroxyethyl)-4-[(4-nitrophenyl)methylideneamino]anilino]ethanol

InChI

InChI=1S/C17H19N3O4/c21-11-9-19(10-12-22)16-7-3-15(4-8-16)18-13-14-1-5-17(6-2-14)20(23)24/h1-8,13,21-22H,9-12H2

InChI Key

JFWPEGIUZVSGJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)N(CCO)CCO)[N+](=O)[O-]

Origin of Product

United States

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